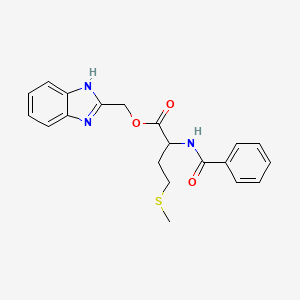
Butyric acid, 2-benzoylamino-4-methylsulfanyl-, 1H-benzoimidazol-2-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is a complex organic compound that features a benzodiazole ring, a methylsulfanyl group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE typically involves multiple steps, starting with the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid. The subsequent steps involve the introduction of the methylsulfanyl group and the phenylformamido group through various substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines.
Scientific Research Applications
Chemistry
In chemistry, (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes and receptors makes it valuable for research in enzymology and receptor biology.
Medicine
In medicine, (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and compounds with methylsulfanyl and phenylformamido groups. Examples include:
- (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)PROPANOATE
- (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)PENTANOATE
Uniqueness
What sets (1H-1,3-BENZODIAZOL-2-YL)METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethyl 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H21N3O3S/c1-27-12-11-17(23-19(24)14-7-3-2-4-8-14)20(25)26-13-18-21-15-9-5-6-10-16(15)22-18/h2-10,17H,11-13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
MJJZEWLXYHQBOM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)OCC1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















